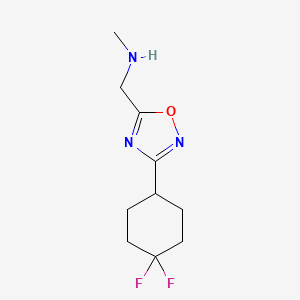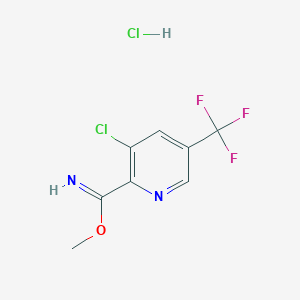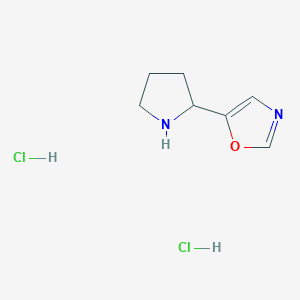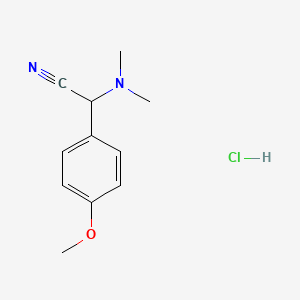![molecular formula C14H15Cl3FN5 B1458629 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide trihydrochloride CAS No. 1630906-65-8](/img/structure/B1458629.png)
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. A key intermediate for the preparation of vericiguat (1) is 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (9), which was developed from 2-chloro-5-fluoronicotinic acid (22), a commercially available material, in an overall yield of 48.3% . N-1 benzylation of 26 afforded 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol (27), whose structure was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various methods such as 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include N-1 benzylation and reaction with commercially available 2-chloro-5-fluoronicotinic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 378.7 g/mol. More detailed properties such as melting point, boiling point, and solubility are not mentioned in the available literature.Applications De Recherche Scientifique
Synthesis and Biomedical Applications
"1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide trihydrochloride" is part of a broader class of compounds known for their synthesis versatility and potential biomedical applications. Research has demonstrated that compounds within this chemical family, including those with fluorine substitutions, show promising anticancer activities against various human cancer cell lines. For instance, compounds synthesized from 6-fluorobenzo[b]pyran-4-one showed significant anti-lung cancer activity at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine, highlighting their potential in cancer treatment (Hammam et al., 2005).
Additionally, the compound's structural family has been studied for its diverse synthetic approaches and applicability in generating novel nucleoside mimetics. These efforts include the development of fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides, which are considered mimetics of the transition state involved in adenosine deaminase activity. Such compounds could potentially serve as therapeutic agents, given the critical role of adenosine deaminase in purine metabolism and immune response (Iaroshenko et al., 2009).
Anticonvulsant Activity
Research has also explored the anticonvulsant properties of related compounds, particularly those with modifications to the imidazole ring atoms. These studies have shown that certain analogues possess less activity against seizures induced by maximal electroshock in rats, suggesting specific structural requirements for optimal anticonvulsant activity. The findings indicate the potential of these compounds for further modification and study in the quest for new anticonvulsant therapies (Kelley et al., 1995).
GPR39 Agonists and Kinase Inhibition
Further research identified compounds structurally related to "1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide trihydrochloride" as novel GPR39 agonists, which were allosterically modulated by zinc. These findings suggest a potential therapeutic application in treating metabolic disorders or other conditions where GPR39 modulation could be beneficial (Sato et al., 2016). Additionally, the same structural class has shown promise in kinase inhibition, which could be relevant in cancer treatment, further emphasizing the compound's versatility in drug discovery (ヘンリー,ジェームズ, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5.3ClH/c15-11-6-2-1-4-9(11)8-20-14-10(5-3-7-18-14)12(19-20)13(16)17;;;/h1-7H,8H2,(H3,16,17);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGJRDWPDPZGPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C(=N)N)F.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl3FN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate](/img/structure/B1458559.png)


